2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate
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Overview
Description
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate is a complex organic compound with a molecular formula of C23H15Cl3N2O4S This compound is characterized by the presence of a pyrazole ring, chlorinated phenyl groups, and a methanesulfonate ester
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to participate in electronically divergent processes with metal catalysts in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorinated phenyl groups and the methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate
- 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (4-chlorophenyl)methanesulfonate
- 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-bromophenyl)methanesulfonate
Uniqueness
The uniqueness of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate lies in its specific combination of functional groups and structural features. The presence of the pyrazole ring, chlorinated phenyl groups, and methanesulfonate ester imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] (3-chlorophenyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O4S/c24-17-5-3-4-15(10-17)14-33(30,31)32-22-7-2-1-6-19(22)23(29)16-12-27-28(13-16)21-11-18(25)8-9-20(21)26/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPGZSCWFKMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=C(C=CC(=C3)Cl)Cl)OS(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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